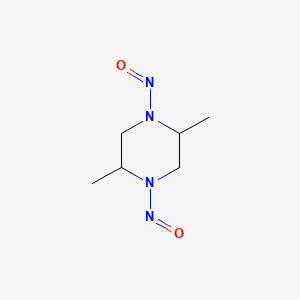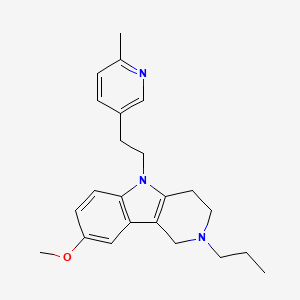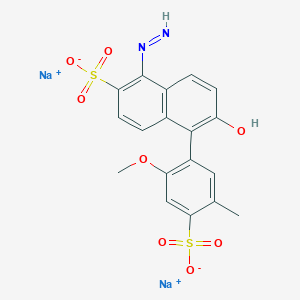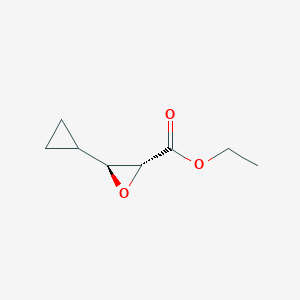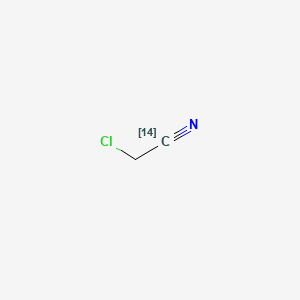![molecular formula C25H28O6 B13810561 (7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lupinifolinol is a prenylated flavonoid compound isolated from various plant species, particularly those belonging to the Fabaceae family. It is known for its diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties . The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lupinifolinol can be synthesized through the prenylation of flavonoid precursors. The synthesis typically involves the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of lupinifolinol involves the extraction from plant sources, particularly the roots of Rhynchosia species. The extraction process includes solvent extraction followed by chromatographic purification to isolate lupinifolinol in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Lupinifolinol undergoes various chemical reactions, including:
Oxidation: Lupinifolinol can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert lupinifolinol to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Halogenated flavonoids and other substituted derivatives.
Aplicaciones Científicas De Investigación
Lupinifolinol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products.
Mecanismo De Acción
Lupinifolinol exerts its biological effects through various mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and prevents oxidative damage to cells.
Cytotoxic Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Lupinifolin: Another prenylated flavonoid with similar antimicrobial and antioxidant properties.
Cajanone: A flavonoid with notable cytotoxic activity.
Precatorin A and B: Isoflavonoids with significant antimicrobial activities.
Uniqueness: Lupinifolinol is unique due to its specific prenylation pattern, which enhances its lipophilicity and biological activity compared to other flavonoids. Its diverse range of biological activities makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C25H28O6 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-10-17-23-16(11-12-25(3,4)31-23)19(27)18-20(28)21(29)22(30-24(17)18)14-6-8-15(26)9-7-14/h5-9,21-22,26-27,29H,10-12H2,1-4H3/t21-,22+/m0/s1 |
Clave InChI |
YWDRSYDPDVDUKV-FCHUYYIVSA-N |
SMILES isomérico |
CC(=CCC1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O)CCC(O2)(C)C)C |
SMILES canónico |
CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=C(C=C4)O)O)CCC(O2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanol](/img/structure/B13810488.png)
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
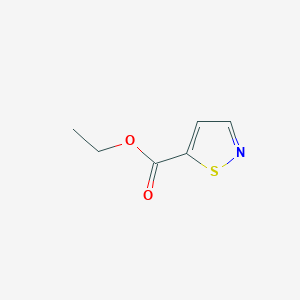
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
